Methyl 3-(chloromethyl)-4-fluorobenzoate
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “Methyl 3-(chloromethyl)-4-fluorobenzoate”, there are related compounds that have been synthesized. For instance, a synthetic method for 3-chloro methyl benzoic acid has been reported, which involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts .Scientific Research Applications
Fluorescent Sensors for Metal Ions
A study describes the synthesis of a fluorogenic chemosensor for Al3+ detection, highlighting its potential use in bio-imaging and living cell imaging. The chemosensor, synthesized through Schiff base condensation, exhibits high selectivity and sensitivity towards Al3+ ions, even in the presence of other metal ions, making it a valuable tool for detecting aluminum in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Xingpei Ye et al., 2014).
Antimycobacterial Activity
Another research focus is the synthesis and evaluation of hydrazones derived from 4-fluorobenzoic acid hydrazide for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This study indicates the potential of such derivatives in treating tuberculosis, with some compounds showing significant inhibitory activity (B. Koçyiğit-Kaymakçıoğlu et al., 2009).
Synthetic Strategies for Fluorinated Compounds
Research on the synthesis of 3-amino-4-fluoropyrazoles explores a new synthetic strategy involving monofluorination and condensation steps. This work is significant for medicinal chemistry, providing a method for preparing fluorinated pyrazoles with additional functional groups for further functionalization, offering potential building blocks for drug development (Riccardo Surmont et al., 2011).
Material Properties and Applications
A study on the crystal structures, CO2 adsorption, and dielectric properties of polymers highlights the use of m-fluorobenzoate derivatives to modulate the properties of coordination polymers for applications in gas adsorption and dielectric materials (Kiyonori Takahashi et al., 2014).
Corrosion Inhibition
Research into the anticorrosion impact of a green ionic liquid, which includes studies on its structure and effectiveness in protecting mild steel in acidic solutions, demonstrates the potential of fluorinated compounds in developing environmentally friendly corrosion inhibitors (Bhaskaran et al., 2019).
properties
IUPAC Name |
methyl 3-(chloromethyl)-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQDFKNBCFHDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chloromethyl)-4-fluorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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